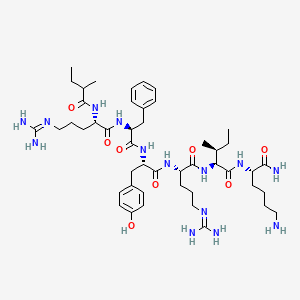

MeBut-RYYRIK-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MéBut-RYYRIK-NH2 est un peptide synthétique qui agit comme un ligand pour le récepteur de la nociceptine/orphanine FQ (récepteur NOP). Ce composé est dérivé de l'hexapeptide Ac-RYYRIK-NH2, qui est connu pour son rôle dans la modulation de diverses fonctions biologiques dans les systèmes nerveux central et périphérique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

MéBut-RYYRIK-NH2 est généralement synthétisé par synthèse peptidique en phase solide (SPPS) avec la stratégie Fmoc (9-fluorénylméthoxycarbonyl) . La synthèse implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique liée à une résine. Le processus comprend les étapes suivantes :

Chargement de la résine : L'acide aminé initial est attaché à un support de résine solide.

Déprotection : Le groupe protecteur Fmoc est éliminé à l'aide d'une base telle que la pipéridine.

Couplage : Le prochain acide aminé, protégé à l'extrémité N par Fmoc, est activé et couplé à la chaîne peptidique en croissance.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à ce que la séquence peptidique souhaitée soit assemblée.

Clivage : Le peptide complet est clivé de la résine et déprotégé à l'aide d'un mélange d'acide trifluoroacétique (TFA) et d'agents de piégeage.

Méthodes de production industrielle

La production industrielle de MéBut-RYYRIK-NH2 suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour accroître l'efficacité et la reproductibilité. Le processus est optimisé pour garantir une pureté et un rendement élevés, avec des mesures rigoureuses de contrôle de la qualité en place pour vérifier le produit final .

Analyse Des Réactions Chimiques

Types de réactions

MéBut-RYYRIK-NH2 peut subir diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé à des résidus d'acides aminés spécifiques, tels que la méthionine ou la cystéine, si présents.

Réduction : Les ponts disulfure, s'il en existe, peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues avec des propriétés différentes.

Réactifs et conditions communs

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyéthyl)phosphine (TCEP).

Substitution : Dérivés d'acides aminés et agents de couplage tels que le HATU (1-[bis(diméthylamino)méthylène]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxyde hexafluorophosphate).

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées au peptide. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de disulfures, tandis que la substitution peut entraîner des analogues ayant une activité biologique modifiée .

Applications de recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le système du récepteur NOP.

Mécanisme d'action

MéBut-RYYRIK-NH2 exerce ses effets en se liant au récepteur de la nociceptine/orphanine FQ (récepteur NOP), un récepteur couplé aux protéines G (RCPG). Lors de la liaison, le récepteur subit un changement conformationnel qui active les voies de signalisation intracellulaires impliquant les protéines G. Cela conduit à l'inhibition de l'activité de l'adénylate cyclase, à la réduction des niveaux d'adénosine monophosphate cyclique (AMPc) et à la modulation de l'activité des canaux ioniques . Ces événements moléculaires entraînent la modulation de la perception de la douleur et d'autres réponses physiologiques .

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Industry: Utilized in the development of new drugs targeting the NOP receptor system.

Mécanisme D'action

MeBut-RYYRIK-NH2 exerts its effects by binding to the nociceptin/orphanin FQ receptor (NOP receptor), a G-protein coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways involving G proteins. This leads to the inhibition of adenylate cyclase activity, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity . These molecular events result in the modulation of pain perception and other physiological responses .

Comparaison Avec Des Composés Similaires

Composés similaires

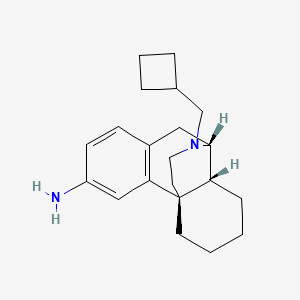

Ac-RYYRIK-NH2 : Le composé parent dont MéBut-RYYRIK-NH2 est dérivé.

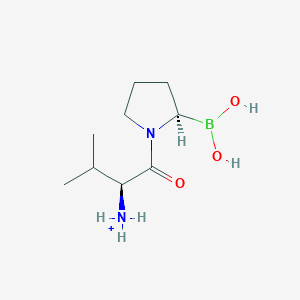

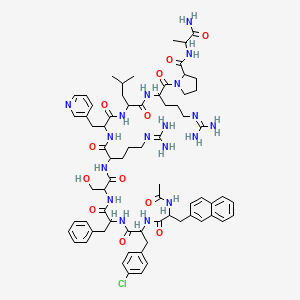

KW-495 et KW-496 : Composés hybrides combinant le peptide de liaison au récepteur NOP Ac-RYYRIK-NH2 avec d'autres fragments peptidiques.

isoVa-RYYRIK-NH2 : Un analogue avec un résidu N-terminal modifié.

Unicité

MéBut-RYYRIK-NH2 est unique en raison de ses modifications spécifiques qui améliorent son affinité de liaison et sa sélectivité pour le récepteur NOP. Ces modifications entraînent des propriétés pharmacologiques distinctes, ce qui en fait un outil précieux pour l'étude du système du récepteur NOP et le développement de nouveaux agents thérapeutiques .

Propriétés

Formule moléculaire |

C47H76N14O8 |

|---|---|

Poids moléculaire |

965.2 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(2-methylbutanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |

InChI |

InChI=1S/C47H76N14O8/c1-5-28(3)38(45(69)56-33(39(49)63)16-10-11-23-48)61-42(66)35(18-13-25-55-47(52)53)58-43(67)37(27-31-19-21-32(62)22-20-31)60-44(68)36(26-30-14-8-7-9-15-30)59-41(65)34(17-12-24-54-46(50)51)57-40(64)29(4)6-2/h7-9,14-15,19-22,28-29,33-38,62H,5-6,10-13,16-18,23-27,48H2,1-4H3,(H2,49,63)(H,56,69)(H,57,64)(H,58,67)(H,59,65)(H,60,68)(H,61,66)(H4,50,51,54)(H4,52,53,55)/t28-,29?,33-,34-,35-,36-,37-,38-/m0/s1 |

Clé InChI |

XDTYNZLRQJEAAQ-QABIKYMTSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C(C)CC |

SMILES canonique |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)CC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Chloronaphthalen-2-yl)sulfonyl-4-[(1-pyridin-4-ylpiperidin-4-yl)methyl]piperazine](/img/structure/B10850301.png)

![(1R,9R,10R)-17-(cyclobutylmethyl)-4-(4-{[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-trien-4-yl]oxy}butoxy)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-triene](/img/structure/B10850314.png)

![(1R,12R,13R)-20-(cyclobutylmethyl)-7-thia-5,20-diazapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),5,9-tetraen-6-amine](/img/structure/B10850322.png)

![bis[(1R,9R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] butanedioate](/img/structure/B10850326.png)

![[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]urea](/img/structure/B10850332.png)

![[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-ethylcarbamate](/img/structure/B10850349.png)